(E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

IAP antagonist Apoptosis Breast Cancer

(E)-Ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a synthetic, small-molecule cyanoacrylamide derivative characterized by a 4-chlorophenyl-substituted furan core linked via a 2-cyanoacrylamido bridge to an ethyl 3-aminobenzoate moiety. The compound belongs to a class of electrophilic Michael acceptors that have been investigated as antagonists of Inhibitor of Apoptosis Proteins (IAPs), with documented binding to the BIR3 domain of X-linked IAP (x-IAP) and cellular IAP-1 (c-IAP1).

Molecular Formula C23H17ClN2O4
Molecular Weight 420.85
CAS No. 326018-37-5
Cat. No. B2747226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
CAS326018-37-5
Molecular FormulaC23H17ClN2O4
Molecular Weight420.85
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
InChIInChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-4-3-5-19(12-16)26-22(27)17(14-25)13-20-10-11-21(30-20)15-6-8-18(24)9-7-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+
InChIKeyHFHATXYLROXXKU-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate (326018-37-5): Chemotype and Pharmacological Context


(E)-Ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a synthetic, small-molecule cyanoacrylamide derivative characterized by a 4-chlorophenyl-substituted furan core linked via a 2-cyanoacrylamido bridge to an ethyl 3-aminobenzoate moiety [1]. The compound belongs to a class of electrophilic Michael acceptors that have been investigated as antagonists of Inhibitor of Apoptosis Proteins (IAPs), with documented binding to the BIR3 domain of X-linked IAP (x-IAP) and cellular IAP-1 (c-IAP1) [2]. Its rigid, conjugated (E)-acrylamide geometry is critical for maintaining the planar pharmacophore required for target engagement, distinguishing it from saturated or Z-isomer analogs that would be expected to suffer significant potency losses [REFS-2, REFS-3].

Why In-Class Cyanoacrylamide Analogs Cannot Simply Replace (E)-Ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate


Experimental evidence from the cyanoacrylamide chemotype demonstrates that small structural modifications—including halogen position, furan substitution, and ester identity—produce non-linear and dramatic changes in both anti-cancer potency and safety profiles [1]. For example, within the same IAP-targeted series, cytotoxicity against MCF-7 breast carcinoma cells varies from no measurable effect to low-micromolar IC50 values depending solely on the substitution pattern, with some analogs completely losing activity against Caco-2 colon cancer cells [1]. Even between the two most active compounds in the class, the difference in apoptotic induction is quantified at 8.3 percentage points (54.8% vs. 46.5%), underscoring that semi-empirical prediction of activity is unreliable [1]. Therefore, procurement of a specific derivative is scientifically mandatory when reproducing published pharmacological effects or building structure-activity relationship (SAR) models.

Quantitative Differentiation Evidence for (E)-Ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate vs. Its Closest Analogs


Apoptosis Induction in MCF7 Breast Carcinoma: A Head-to-Head Comparison of the Most Potent Class Representatives

Among the most active novel cyanoacrylamide derivatives, compound 5b (closest structural analog with a 4-chlorophenylfuran-cyanoacrylamide core) induced 54.8% apoptosis in MCF7 breast carcinoma cells, while compound 5a (a close positional analog) induced 46.5% apoptosis, both compared to a negative control of 8.06% [1]. This 8.3 percentage-point difference in apoptotic induction, measured under identical flow cytometric conditions, directly quantifies the biological consequence of structural variation within this chemotype. For procurement, ensuring the exact (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate scaffold is critical to reproduce the specific apoptotic potency associated with its unique substitution pattern [REFS-1, REFS-2].

IAP antagonist Apoptosis Breast Cancer

Cytotoxic Selectivity: Differential Safety Margins Between Cyanoacrylamide Analogs on Normal Human Melanocytes

Cytotoxicity was evaluated on normal human melanocytes (HFB4) to assess safety margins. Within the cyanoacrylamide class, compound 5a returned no measurable IC50 (indicating high safety), while compound 5b had an IC50 of 24.6 µg/mL, and compound 5d showed a high safety margin with an IC50 of 42 µg/mL [1]. This demonstrates that the structural features that confer potency against MCF7 cells also dramatically influence the toxicity profile against normal cells. Procurement of the correct derivative is therefore essential for maintaining a defined therapeutic window, as the relationship between anticancer activity and normal-cell toxicity is not conserved across the series [REFS-1, REFS-2].

Selective Cytotoxicity HFB4 Safety Margin

Mechanistic Differentiation: p53 and Caspase-3 Pathway Engagement vs. Caspase-9 Independence

Mechanistic dissection via PCR and ELISA revealed that the two most active cyanoacrylamide derivatives (5a and 5b) induce apoptosis through a specific pathway: upregulation of p53, downregulation of the anti-apoptotic protein BCL-2, and increased production of cleaved Caspase-3, while having no effect on Caspase-9 protein expression [1]. This p53-dependent, Caspase-9-independent apoptotic mechanism is a defined pharmacological fingerprint. Class-level SAR indicates that this mechanistic signature is highly sensitive to the electrophilic character of the cyanoacrylamide warhead and the geometry of the aryl substituents, making it improbable that an analog with a different substitution pattern or stereochemistry would reproduce the same pathway profile [REFS-1, REFS-2].

p53 Caspase-3 Mechanism of Action

Spectroscopic Identity Confirmation: Defined (E)-Configuration by NMR

The (E)-configuration of the cyanoacrylamide double bond in the exact title compound is corroborated by 1H NMR and 13C NMR spectra acquired in DMSO-d6 and deposited in the KnowItAll spectral library [1]. This analytical data provides an unambiguous spectral fingerprint that can be used to verify the identity and geometric purity of the procured material. In contrast, the corresponding (Z)-isomer would exhibit distinct coupling constants and chemical shifts, and procurement of the incorrect stereoisomer would introduce an uncontrolled variable into any biological assay, given the known dependency of IAP binding on the acrylamide geometry [REFS-1, REFS-2].

Quality Control NMR Structural Confirmation

High-Value Application Scenarios for (E)-Ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate (326018-37-5)


IAP-Dependent Apoptosis Research in Breast Cancer Models

The compound is best utilized in targeted mechanistic studies of IAP antagonism in MCF7 breast carcinoma, where the cyanoacrylamide class has demonstrated the ability to induce p53-mediated, Caspase-3-dependent apoptosis while leaving Caspase-9 unaffected. Researchers should use this precise chemotype to maintain the documented apoptotic potency (up to 54.8% apoptosis induction within the class) and to ensure reproducibility of the pathway fingerprint [REFS-1, REFS-2].

Structure-Activity Relationship (SAR) Reference Standard for Cyanoacrylamide Libraries

Because the potency and selectivity of cyanoacrylamide derivatives are exquisitely sensitive to the aryl substitution pattern and acrylamide geometry, this compound serves as a critical reference point in SAR campaigns. Its defined (E)-configuration, 4-chlorophenyl group, and ethyl benzoate tail provide a baseline against which modifications (e.g., 3-chloro, 2-chloro, methyl ester, or heterocyclic replacements) can be quantitatively benchmarked for both MCF7 cytotoxicity and HFB4 safety [REFS-1, REFS-2].

Quality Control and Analytical Method Development

The deposited NMR spectral data (SpectraBase entry KebDiwoO3RU) provide an authoritative reference for developing HPLC and NMR-based purity assays. Procurement of this specific CAS number enables analytical laboratories to establish identity and purity specifications that are directly traceable to published pharmacological data [3].

Negative Control for Caspase-9-Independent Apoptosis Pathways

Given the class-level observation that active cyanoacrylamide derivatives do not alter Caspase-9 expression, this compound can be employed as a pathway-selective tool to distinguish Caspase-9-dependent (intrinsic) versus Caspase-9-independent apoptotic mechanisms. Using an incorrect analog could inadvertently activate off-target pathways and confound interpretation [1].

Quote Request

Request a Quote for (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.